molecular formula C18H16F2N4O4S B5827696 METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

Cat. No.: B5827696
M. Wt: 422.4 g/mol
InChI Key: COLJSTJXEIBVFI-ZVBGSRNCSA-N
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Description

METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a difluoromethyl group, and a furoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the difluoromethyl group, and esterification to form the furoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor technology can be employed to control reaction parameters precisely, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The triazole ring and difluoromethyl group play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-{[2-({[3-(TRIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
  • METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

Uniqueness

The uniqueness of METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 5-[[2-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O4S/c1-26-17(25)14-8-7-12(28-14)10-27-13-6-4-3-5-11(13)9-21-24-16(15(19)20)22-23-18(24)29-2/h3-9,15H,10H2,1-2H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLJSTJXEIBVFI-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=NN3C(=NN=C3SC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2/C=N/N3C(=NN=C3SC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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